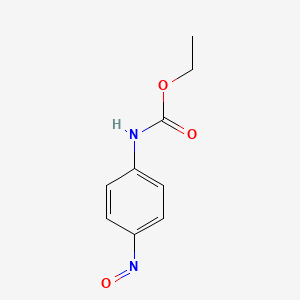
Ethyl (4-nitrosophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-nitrosophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties
Preparation Methods
The synthesis of ethyl (4-nitrosophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrosophenyl chloroformate with ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Ethyl (4-nitrosophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.
Scientific Research Applications
Ethyl (4-nitrosophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of ethyl (4-nitrosophenyl)carbamate involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Ethyl (4-nitrosophenyl)carbamate can be compared with other carbamate compounds such as:
Ethyl (4-nitrophenyl)carbamate: Similar in structure but with a nitro group instead of a nitroso group, leading to different chemical reactivity and biological activities.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group, which can affect its solubility and reactivity.
4-Nitrophenyl chloroformate: A precursor in the synthesis of this compound, used in various organic synthesis reactions. The uniqueness of this compound lies in its combination of a nitroso group and a carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303158-01-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl N-(4-nitrosophenyl)carbamate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)10-7-3-5-8(11-13)6-4-7/h3-6H,2H2,1H3,(H,10,12) |
InChI Key |
NFQBXWCVBVRJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















